molecular formula C19H18FNO4 B2764492 ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439112-17-1

ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No.: B2764492
CAS No.: 439112-17-1
M. Wt: 343.354
InChI Key: CBKXLSAUKLQFFL-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a synthetic organic compound with the molecular formula C19H18FNO4. This compound is notable for its complex structure, which includes a benzoxazine ring fused with a benzoyl group and a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved by reacting 4-fluorobenzoyl chloride with 2-aminophenol under basic conditions to form the intermediate benzoxazine compound.

    Acetylation: The intermediate is then acetylated using ethyl bromoacetate in the presence of a base such as potassium carbonate. This step introduces the ethyl acetate group to the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can be compared with other benzoxazine derivatives:

    Ethyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    Ethyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate: Bromine substitution affects the compound’s physical and chemical properties, such as boiling point and solubility.

    Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate: The methyl group introduces steric hindrance, altering the compound’s interaction with biological targets.

These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity and specificity due to the presence of the fluorine atom.

Properties

IUPAC Name

ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-2-24-18(22)11-15-12-25-17-6-4-3-5-16(17)21(15)19(23)13-7-9-14(20)10-8-13/h3-10,15H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKXLSAUKLQFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326857
Record name ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439112-17-1
Record name ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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